REACTION_CXSMILES
|
[CH3:1][CH2:2][CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([OH:11])=[CH:9][CH:10]=1.[CH3:12][C:13](OC(C)=O)=[O:14].N1C=CC=CC=1>ClCCl>[C:13]([O:11][C:8]1[CH:7]=[CH:6][C:5]([CH2:4][CH2:3][CH2:2][CH3:1])=[CH:10][CH:9]=1)(=[O:14])[CH3:12]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CCCCC=1C=CC(=CC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
WASH
|
Details
|
washed with 1M HCl solution
|
Type
|
WASH
|
Details
|
washed with saturated CuSO4 solution
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
After evaporation, 10.8 g of the expected compound
|
Type
|
CUSTOM
|
Details
|
are recovered in the form of an oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |